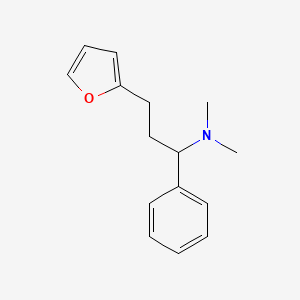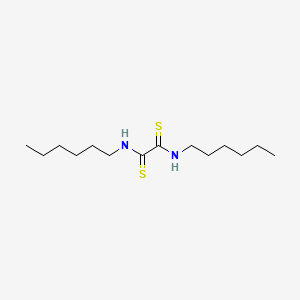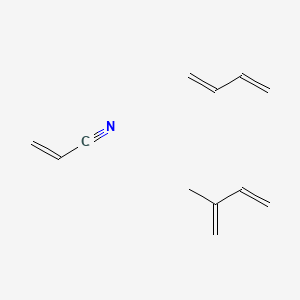
Buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buta-1,3-diene: , 2-methylbuta-1,3-diene , and prop-2-enenitrile are three distinct organic compounds with significant industrial and scientific applications.
Métodos De Preparación
Buta-1,3-diene
Buta-1,3-diene can be synthesized through several methods. One common laboratory method involves the retro-Diels-Alder reaction of cyclohexene . Industrially, it is produced as a byproduct of ethylene production through steam cracking of hydrocarbons .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is typically produced through the dehydrogenation of isopentane or the pyrolysis of methylpentene . Another method involves the dehydration of methylbutenol .
Prop-2-enenitrile
Prop-2-enenitrile is primarily produced through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .
Análisis De Reacciones Químicas
Buta-1,3-diene
Buta-1,3-diene undergoes various chemical reactions, including polymerization, oxidation, and cycloaddition. It reacts with hydrogen to form butane and with chlorine to form 1,2-dichlorobutane . It also participates in Diels-Alder reactions to form cyclohexene derivatives .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene can undergo ozonolysis, resulting in the formation of methanal and 2-oxopropanal . It also reacts with hydrogen bromide to form several isomeric products .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers . It also reacts with hydrogen to form propylene and ammonia .
Aplicaciones Científicas De Investigación
Buta-1,3-diene
Buta-1,3-diene is extensively used in the production of synthetic rubber, such as styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR) . It is also used in the synthesis of various chemicals through telomerization and carbonylation reactions .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is a crucial monomer in the production of natural rubber. It is also used in the synthesis of various terpenes and other organic compounds .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, acrylonitrile-butadiene-styrene (ABS) plastics, and styrene-acrylonitrile (SAN) resins . It is also used in the synthesis of various pharmaceuticals and chemicals .
Mecanismo De Acción
Buta-1,3-diene
Buta-1,3-diene exerts its effects primarily through polymerization and cycloaddition reactions. Its conjugated diene structure allows it to participate in various chemical transformations, leading to the formation of complex molecules .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene acts as a monomer in the polymerization process to form natural rubber. Its double bonds allow it to undergo various addition reactions, leading to the formation of long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile exerts its effects through polymerization and addition reactions. Its nitrile group allows it to participate in various chemical transformations, leading to the formation of complex molecules .
Comparación Con Compuestos Similares
Buta-1,3-diene
Similar compounds include isoprene (2-methylbuta-1,3-diene) and chloroprene. Buta-1,3-diene is unique due to its extensive use in synthetic rubber production .
2-methylbuta-1,3-diene
Similar compounds include buta-1,3-diene and myrcene. 2-methylbuta-1,3-diene is unique due to its role as a monomer in natural rubber production .
Prop-2-enenitrile
Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its extensive use in the production of synthetic fibers and plastics .
Propiedades
Número CAS |
25135-90-4 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C5H8.C4H6.C3H3N/c1-4-5(2)3;1-3-4-2;1-2-3-4/h4H,1-2H2,3H3;3-4H,1-2H2;2H,1H2 |
Clave InChI |
RWNQRLATPAGHIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=C.C=CC=C.C=CC#N |
Números CAS relacionados |
25135-90-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


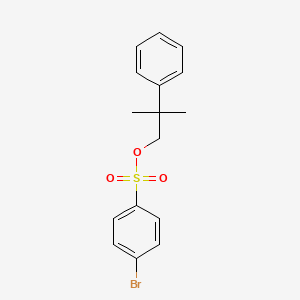

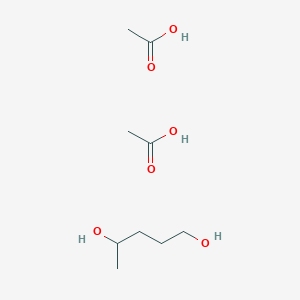
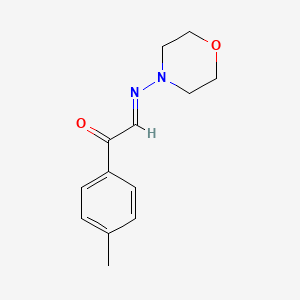
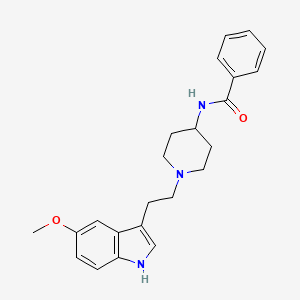
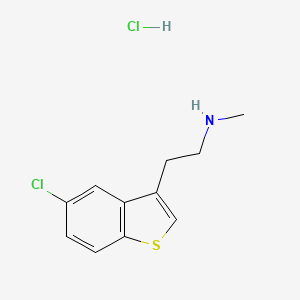

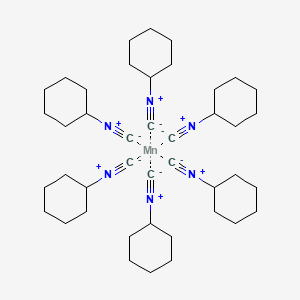
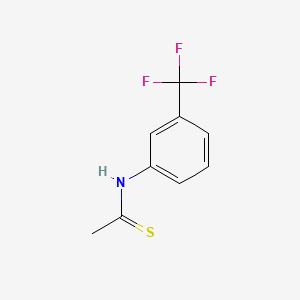
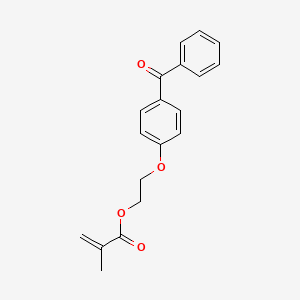
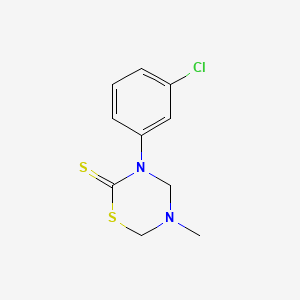
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
